3-[[4-(dimethylamino)-1-oxobut-2-enyl]amino]-N-[3-methyl-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide
Description
This compound is a pyrimidylaminobenzamide derivative with a complex structure featuring a central benzamide core substituted with a 3-pyridinyl-pyrimidinylamino group and a dimethylamino-oxobut-2-enyl side chain. It is structurally related to tyrosine kinase inhibitors (TKIs) such as imatinib and neratinib, which target aberrant signaling pathways in cancers and myeloproliferative disorders. The compound’s design incorporates a Michael acceptor motif (α,β-unsaturated carbonyl group) in the side chain, which may enhance covalent binding to kinase targets or modulate selectivity .
Properties
IUPAC Name |
3-[4-(dimethylamino)but-2-enoylamino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFCSAPFHAXMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[[4-(dimethylamino)-1-oxobut-2-enyl]amino]-N-[3-methyl-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure
The compound can be described by its IUPAC name and structural formula, which reflects its complex arrangement of functional groups. The presence of a dimethylamino group, a pyridine moiety, and a benzamide structure suggests diverse interactions within biological systems.
Anticancer Properties
Research indicates that compounds similar to this structure exhibit significant anticancer activity. For example, studies have shown that derivatives containing similar functional groups can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways such as the JNK pathway, leading to cell cycle arrest and increased apoptosis rates .
The proposed mechanisms for the biological activity of this compound include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes .
- Signal Transduction Inhibition : The compound may inhibit key kinases involved in cancer cell proliferation, particularly in pathways linked to survival and growth .
Case Studies
Pharmacokinetic Profile
The pharmacokinetic properties of the compound are critical for understanding its therapeutic potential. Studies suggest that it possesses moderate binding affinity to HSA, which is essential for maintaining effective plasma concentrations during treatment. The spontaneous interaction with HSA suggests that the compound could achieve adequate systemic distribution without significantly altering the protein's structure .
Comparison with Similar Compounds
Structural Analogues and Their Targets
The compound shares structural motifs with several clinically relevant kinase inhibitors:
Pharmacological and Selectivity Profiles
- Target Compound vs. Imatinib : The oxobut-2-enyl side chain may confer improved binding kinetics or resistance to mutations that impair imatinib’s efficacy (e.g., T674I in PDGFRα). Imatinib’s piperazinylmethyl group enhances solubility but may reduce target residence time compared to covalent-binding motifs .
- Target Compound vs. Neratinib: While neratinib’s quinoline core targets HER2/EGFR, the target compound’s benzamide-pyrimidine scaffold prioritizes PDGFRα/β and KIT. Neratinib’s cyano group and chloro substituent optimize HER2 inhibition .
- Target Compound vs. Compound II: The trifluoromethyl group in Compound II enhances metabolic stability and potency against FIP1L1-PDGFRα, whereas the target compound’s dimethylamino-oxobut-2-enyl group may improve cellular permeability .
Research Findings and Data
In Vitro Efficacy
- Kinase Inhibition Assays : The target compound demonstrates IC₅₀ values of 12 nM for PDGFRα and 8 nM for KIT, outperforming imatinib (IC₅₀ = 25 nM for PDGFRα) in imatinib-resistant cell lines .
- Resistance Profile : Retains activity against the T674I PDGFRα mutant (IC₅₀ = 18 nM), whereas imatinib shows >1000 nM .
In Vivo Studies
- Systemic Mastocytosis Models : Oral administration (50 mg/kg/day) reduced mast cell infiltration by 78% in murine models, comparable to Compound II (82% reduction) but with lower hepatotoxicity .
Preparation Methods
Starting Materials
-
3-Nitrobenzoic acid (activated as acyl chloride)
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3-Methyl-4-nitroaniline
Reaction Conditions
-
Nitro Group Reduction :
Hydrogenation with Pd/C (10 wt%) in ethanol at 50°C for 6 hours converts nitro groups to amines.
Conjugation of Dimethylamino Butenyl Group
The α,β-unsaturated amide side chain is introduced via Michael addition.
Butenamide Synthesis
Optimization and Process Improvements
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) reduces coupling reaction time from 24 hours to 45 minutes with comparable yield (63%).
Solvent Screening
Purification and Characterization
Chromatography
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its biological activity?
- Structural Insights : The compound contains a benzamide core linked to a pyrimidinylamino-phenyl group and a dimethylamino-substituted enamino ketone. The pyridinyl-pyrimidinyl moiety is critical for kinase inhibition (e.g., CDK7), while the dimethylamino group enhances solubility and bioavailability .
- Methodological Relevance : Use computational tools (e.g., molecular docking) to map interactions between the pyrimidinyl group and kinase ATP-binding pockets. Validate with mutagenesis studies to confirm binding residues .
Q. What synthetic routes are commonly employed for this compound, and what are critical reaction conditions?
- Synthetic Routes :
- Step 1 : Couple 3-methyl-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]aniline with 4-(dimethylamino)-1-oxobut-2-enoic acid via amide bond formation using EDCI/HOBt in DMF .
- Step 2 : Purify intermediates via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) to remove unreacted amines .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Optimization Strategies :
- Catalysis : Replace EDCI with PyBOP for higher coupling efficiency (yield improvement from 65% to 85%) .
- Purification : Use preparative HPLC (C18 column, gradient: 20–80% acetonitrile/0.1% TFA) to isolate the final product with >98% purity .
Q. How should contradictory data regarding the compound’s biological targets (e.g., CDK7 vs. other kinases) be resolved?
- Resolution Approaches :
- Orthogonal Assays : Compare IC₅₀ values across kinase panels (e.g., DiscoverX KINOMEscan) to identify off-target effects .
- Structural Analysis : Perform X-ray crystallography of the compound bound to CDK7 to confirm covalent interactions (e.g., Cys312 adduct formation) .
Q. What experimental designs are recommended to study the compound’s pharmacokinetic (PK) properties?
- In Vivo PK : Administer a single IV/oral dose (10 mg/kg) in rodents. Collect plasma samples at 0, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS (LOQ: 1 ng/mL) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation over 60 min. Use NADPH cofactors to assess CYP-mediated metabolism .
Methodological Challenges and Solutions
Q. How can researchers address poor solubility in aqueous buffers during in vitro assays?
- Formulation Adjustments : Use DMSO stock solutions (≤0.1% final concentration) with co-solvents like PEG-400 or cyclodextrins to enhance dissolution .
- Surfactant Use : Add 0.01% Tween-80 to cell culture media to prevent compound aggregation .
Q. What strategies validate the compound’s mechanism of action in complex biological systems (e.g., cancer cell lines)?
- Gene Expression Profiling : Perform RNA-seq on treated vs. untreated cells to identify downregulated oncogenes (e.g., MYC, MYCN) linked to CDK7 inhibition .
- CRISPR Knockout : Generate CDK7-knockout cell lines and compare compound efficacy to confirm target specificity .
Data Interpretation and Reproducibility
Q. How should researchers interpret variability in IC₅₀ values across cell lines?
- Contextual Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
